Alpinetin

Übersicht

Beschreibung

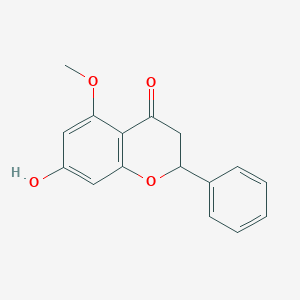

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a natural flavonoid found in various medicinal plants, particularly in the seeds of Alpinia katsumadai Hayata. It is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, hepatoprotective, cardiovascular protective, and anticancer properties . This compound has been widely used in traditional Chinese medicine and has gained attention for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-5-methoxy-2-phenylchroman-4-one has been extensively studied for its scientific research applications, including:

Chemistry: 7-Hydroxy-5-methoxy-2-phenylchroman-4-one is used as a model compound in various chemical studies to understand the behavior of flavonoids.

Biology: It has been shown to possess significant biological activities, such as antibacterial, antiviral, and anti-inflammatory effects

Medicine: 7-Hydroxy-5-methoxy-2-phenylchroman-4-one is being investigated for its potential therapeutic applications in treating cancer, liver disorders, cardiovascular diseases, and other conditions

Wirkmechanismus

Alpinetin, also known as 7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural flavonoid found in many medicinal plants. It has been recognized for its broad range of pharmacological activities .

Target of Action

This compound has been found to target the uridine-cytidine kinase 2 (UCK2) enzyme, which plays a crucial role in gene synthesis . It also interacts with Peroxisome proliferator-activated receptor gamma (PPAR-γ) and Nuclear factor erythroid 2–related factor 2 (Nrf2), which are involved in anti-inflammatory and antioxidant responses respectively .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. For instance, it induces p53-dependent mitochondrial apoptosis in HT-29 cells when it targets UCK2 . It also inhibits the expression of Toll-like receptor 4 (TLR4), which plays a key role in innate immunity .

Biochemical Pathways

This compound affects multiple signaling pathways, contributing to its diverse pharmacological activities. It has been reported to regulate pathways involved in inflammation, tumor growth, and oxidative stress . For instance, it has been shown to inhibit the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammation and cancer .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound may have poor oral bioavailability due to its extensive glucuronidation . This means that after oral administration, a significant portion of this compound is metabolized and excreted, reducing the amount that reaches systemic circulation. It has been found to be rapidly absorbed after oral administration, with an absolute bioavailability of about 151% .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in a wide range of effects at the molecular and cellular levels. These include anti-tumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the bioavailability of this compound can be affected by factors such as diet and the presence of other compounds that can interfere with its absorption or metabolism.

Biochemische Analyse

Biochemical Properties

Alpinetin interacts with various enzymes, proteins, and other biomolecules, exerting its effects through multiple signaling pathways . For instance, it has been found to inhibit the UCK2 enzyme and suppress the growth of HT-29 cells . It also regulates genes and proteins related to cancer cell apoptosis, autophagy, invasion, metastasis, cell cycle arrest, multidrug resistance, and cancer cachexia .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to markedly inhibit the migration of human breast tumor cells . It also exerts protective effects on alveolus pulmonic cells by regulating the expressions of IL-6, α-SMA, TNF-α, and transmuting growth factor-β1 (TGF-β1) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to bind to DNA with a groove and static model . It also suppresses the elevated spleen weight and serum concentrations of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been found that this compound improves intestinal barrier homeostasis via regulating AhR/suv39h1/TSC2/mTORC1/autophagy pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been shown to reduce the alveolus pulmonic cells’ injury by suppressing the expressions of IL-6, α-SMA, TNF-α, and TGF-β1 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that enzymes from UGT1A1, UGT1A3, UGT1A9, and UGT2B15 subfamilies are the main contributors to accelerate this compound metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to improve cholesterol transportation in human peripheral blood monocyte derived macrophages .

Subcellular Localization

It is known that this compound can be found in various compartments of cells due to its ability to pass through biological membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one can be synthesized through several methods. One common synthetic route involves the cyclization of chalcones under acidic conditions to form flavanones, followed by further modifications to yield alpinetin . The reaction conditions typically involve the use of catalysts such as hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources, such as the seeds of Alpinia katsumadai Hayata. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound . This method ensures the large-scale production of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one undergoes several types of chemical reactions, including:

Oxidation: 7-Hydroxy-5-methoxy-2-phenylchroman-4-one can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert alpinetin into its reduced forms.

Substitution: 7-Hydroxy-5-methoxy-2-phenylchroman-4-one can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds. These products often retain the core flavonoid structure but exhibit different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is unique among flavonoids due to its specific pharmacological profile. Similar compounds include:

Naringenin: Another flavonoid with antioxidant and anti-inflammatory properties.

Hesperetin: Known for its cardiovascular protective effects.

Apigenin: Exhibits anticancer and anti-inflammatory activities

Compared to these compounds, alpinetin stands out for its broad range of activities and its potential for use in various therapeutic applications.

Biologische Aktivität

7-Hydroxy-5-methoxy-2-phenylchroman-4-one, commonly known as Alpinetin , is a natural flavonoid predominantly found in the seeds of Alpinia katsumadai Hayata. This compound has garnered attention due to its diverse pharmacological properties, including antibacterial , anti-inflammatory , hepatoprotective , cardiovascular protective , and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 223-224 °C |

| CAS Number | 36052-37-6 |

This compound exerts its biological effects through various mechanisms:

- Target Interaction : this compound primarily targets the uridine-cytidine kinase 2 (UCK2) enzyme, which is crucial for gene synthesis. This interaction leads to significant cellular changes, including the induction of p53-dependent mitochondrial apoptosis in cancer cells like HT-29.

- Biochemical Pathways : The compound influences several signaling pathways associated with inflammation, tumor growth, and oxidative stress. For instance, it has been shown to regulate pathways that are key in the inflammatory response and cancer progression .

- Cellular Effects : this compound significantly inhibits the migration of human breast tumor cells and enhances intestinal barrier function through modulation of the AhR/suv39h1/TSC2/mTORC1/autophagy pathway .

Pharmacological Activities

The pharmacological activities of this compound can be categorized as follows:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines and inhibit tumor growth by targeting specific molecular pathways .

- Anti-inflammatory Effects : It has demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, making it a potential candidate for treating inflammatory diseases .

- Hepatoprotective Properties : Studies suggest that this compound protects liver cells from damage induced by toxins and oxidative stress .

- Cardiovascular Protection : The compound exhibits properties that may help in managing cardiovascular diseases, particularly through its antioxidant effects and ability to improve endothelial function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via UCK2 targeting. This finding highlights its potential as an anticancer agent.

- Inflammation Models : In animal models, this compound was shown to reduce lung injury by suppressing inflammatory markers such as IL-6 and TGF-β1, indicating its therapeutic potential for respiratory diseases .

- Metabolic Studies : Research involving metabolic pathways revealed that this compound enhances cholesterol transport in macrophages, suggesting a role in lipid metabolism and cardiovascular health .

Eigenschaften

IUPAC Name |

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398801 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-65-9 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpinetin exert its anti-tumor effects?

A1: this compound has been shown to inhibit tumor growth through various mechanisms, including:

- Inducing apoptosis: this compound promotes apoptosis in several cancer cell lines, including gastric, lung, and breast cancer. This is achieved through the activation of the mitochondrial pathway, involving mitochondrial membrane potential disruption, cytochrome c release, and caspase activation. [, , ]

- Cell cycle arrest: this compound induces cell cycle arrest at the G0/G1 phase in hepatoma cells and the G2/M phase in gastric cancer cells, thereby inhibiting proliferation. [, ]

- Inhibiting proliferation and metastasis: this compound suppresses cell proliferation and metastasis in osteosarcoma by inhibiting the PI3K/AKT and ERK pathways, crucial signaling pathways involved in cell growth and survival. []

- Sensitizing drug-resistant cancer cells: In lung cancer, this compound enhances the sensitivity of drug-resistant cells to cisplatin, potentially by influencing mitochondria and the PI3K/Akt pathway. [, ]

Q2: What are the effects of this compound on inflammation?

A2: this compound exhibits anti-inflammatory properties through several mechanisms:

- Modulating inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in models of inflammatory bowel disease and atherosclerosis. [, ]

- Activating the Nrf2 pathway: This activation leads to the upregulation of antioxidant enzymes like glutathione and thioredoxin, effectively reducing oxidative stress and inflammation. []

- Inhibiting NF-κB activation: this compound blocks NF-κB activation in macrophages and colorectal cells, suppressing the inflammatory cascade. This effect is potentially mediated by the pregnane X receptor (PXR). []

- Suppressing T lymphocyte activation: this compound can suppress ConA-induced murine splenocyte proliferation, Th1/Th2 cytokines production, and CD4+ T-cell populations, indicating a potential for immunosuppressive activity. []

Q3: How does this compound impact bone health?

A3: Research suggests that this compound may have a protective effect on bone health:

- Inhibiting osteoclastogenesis: this compound inhibits RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is linked to the modulation of NFATc1, a key transcription factor involved in osteoclast differentiation. []

- Alleviating bone loss: this compound treatment in mice has shown to alleviate ovariectomy-induced bone loss, suggesting a potential therapeutic role in postmenopausal osteoporosis. []

Q4: What is the role of this compound in cardiovascular health?

A4: this compound demonstrates several beneficial effects on the cardiovascular system:

- Vasorelaxant effects: this compound induces relaxation of rat mesenteric arteries through both endothelium-dependent and -independent mechanisms. The endothelium-dependent relaxation is likely mediated by nitric oxide, while the endothelium-independent relaxation might involve the inhibition of Ca2+ influx and intracellular Ca2+ release. []

- Protecting against myocardial cell apoptosis: this compound protects rat myocardial cells against apoptosis induced by serum deprivation. This protective effect is linked to the activation of δ opioid receptors and the downstream PKC/ERK signaling pathway. []

Q5: What is the chemical structure of this compound?

A5: this compound is a flavonoid with the IUPAC name:

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H12O4, and its molecular weight is 268.26 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions:

- NMR Spectroscopy: 1H-NMR and 13C-NMR have been used to confirm the structure of this compound. []

- UV-Vis Spectroscopy: This technique has been employed to study the interaction of this compound with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). The results suggest that this compound quenches the intrinsic fluorescence of these proteins, indicating binding interactions. [, ]

- Fluorescence Spectroscopy: This technique has been used extensively to characterize the binding of this compound to various proteins. The studies provide information on binding constants, binding sites, and the nature of binding forces involved. [, , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A8: Pharmacokinetic studies indicate:

- Extensive Glucuronidation: this compound undergoes extensive glucuronidation, primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B15 enzymes, in the liver and intestines, which might contribute to its low oral bioavailability. [, , ]

- Metabolite Identification: Studies in rats have identified various metabolites of this compound in plasma, urine, bile, and feces after oral administration. These metabolites include glucuronide conjugates and phenolic acids, suggesting multiple metabolic pathways. []

- Species Differences in Glucuronidation: Glucuronidation activity of this compound varies across species, with human liver microsomes showing the highest intrinsic clearance, followed by dog, rat, and mice liver microsomes. This information is valuable for selecting appropriate animal models for pre-clinical pharmacokinetic studies. []

Q9: What in vitro models have been used to study this compound's effects?

A9: Various cell lines have been utilized, including:

- Cancer cell lines: Human gastric cancer cells (e.g., SGC7901, BGC823), [] lung cancer cells (e.g., A549, SK-MES-1), [, ] breast cancer cells, [] hepatoma cells (e.g., HepG2), [] pancreatic cancer cells (e.g., BxPC-3), [] and ovarian cancer cells (e.g., SKOV3). []

- Macrophages: RAW264.7 cells have been used to study this compound's anti-inflammatory effects and its impact on IL-6 expression and methylation. [, ]

- Endothelial cells: Human pulmonary microvascular endothelial cells (HPMECs) have been used to investigate this compound's protective effects against lung injury. []

- Rat aortic smooth muscle cells: These cells have been utilized to study the effects of this compound on vascular function, including its impact on cell proliferation, migration, and nitric oxide production. []

Q10: What are some of the key findings from in vivo studies on this compound?

A10: Animal models, primarily rodent models, have demonstrated:

- Attenuation of inflammatory diseases: this compound reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice, a model of inflammatory bowel disease. [] It also attenuated atherosclerosis and macrophage infiltration in ApoE-deficient mice fed a high-fat diet. []

- Protection against organ injury: this compound protected against pancreatitis-associated lung injury in a rat model, potentially by upregulating aquaporin-1 expression. [] It also showed protective effects in a rat model of chronic obstructive pulmonary disease (COPD), reducing inflammation, apoptosis, and fibrosis. []

- Alleviation of bone loss: this compound treatment mitigated ovariectomy-induced bone loss in mice. []

Q11: What is known about the safety and toxicity profile of this compound?

A11: While this compound generally exhibits low systemic toxicity, further research is needed to fully understand its safety profile.

- Acute Toxicity: One study reported no toxic signs or deaths in rats after acute toxicity tests, suggesting a favorable safety profile. []

- Drug Interactions: this compound has been shown to inhibit CYP3A4, CYP2C9, and CYP2E1 enzymes in vitro, indicating a potential for drug interactions with medications metabolized by these enzymes. Further in vivo studies are needed to confirm these interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.